molecular formula C20H16BrNO4 B2567369 Ethyl 4-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate CAS No. 950334-72-2

Ethyl 4-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate

Cat. No. B2567369
CAS RN: 950334-72-2
M. Wt: 414.255
InChI Key: SJZKEZNKLMFKFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate, also referred to as EBB, is a chemical compound with potential implications in various fields of research and industry. It has a molecular formula of C20H16BrNO4 , an average mass of 414.249 Da , and a monoisotopic mass of 413.026276 Da .


Molecular Structure Analysis

The molecule contains a total of 44 bonds, including 28 non-H bonds, 16 multiple bonds, 5 rotatable bonds, 4 double bonds, and 12 aromatic bonds . It also features 2 six-membered rings, 1 seven-membered ring, and 1 eleven-membered ring . The molecule contains 1 aromatic ester and 1 aliphatic secondary amide .

Scientific Research Applications

Hydrogen-Bonded Supramolecular Structures

  • Ethyl 4-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate has been examined for its role in forming hydrogen-bonded supramolecular structures. In one study, molecules of a similar compound, ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, were linked by two independent N-H...O hydrogen bonds, forming a chain of edge-fused and alternating rings. Such structures are significant in understanding molecular interactions and designing new materials (Portilla et al., 2007).

Synthesis of Novel Compounds

  • The compound has been used in the synthesis of new chemical entities. For instance, a study focused on the practical synthesis of an orally active CCR5 antagonist using a precursor similar to Ethyl 4-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate. Such research is crucial in drug development and pharmaceutical chemistry (Ikemoto et al., 2005).

Advanced Chemical Syntheses Techniques

  • Another study describes the synthesis of novel carbocyclic nucleoside analogues, where starting materials like ethyl (1 R *,2 R *,3 R *,4 S *)-3-bromobicyclo[2.2.1]hept-5-ene-2-carboxylate, a compound structurally related to Ethyl 4-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate, were used. These syntheses are important for advancing organic chemistry and developing new therapeutic agents (Hřebabecký et al., 2008).

Spectroscopic and Theoretical Studies

  • The compound has been subject to spectroscopic and theoretical studies. For example, a compound with a similar structure, ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate, was synthesized and characterized using various spectroscopic methods. Such studies are essential for understanding the physical and chemical properties of new compounds (Koca et al., 2014).

Optical Nonlinear Properties

  • The research on optical nonlinear properties of derivatives of Ethyl 4-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate is also significant. A study conducted on Schiff base compounds derived from ethyl-4-amino benzoate, a related compound, highlights their potential in optical applications (Abdullmajed et al., 2021).

properties

IUPAC Name

ethyl 4-[(7-bromo-1-benzoxepine-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNO4/c1-2-25-20(24)13-3-6-17(7-4-13)22-19(23)14-9-10-26-18-8-5-16(21)12-15(18)11-14/h3-12H,2H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZKEZNKLMFKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.